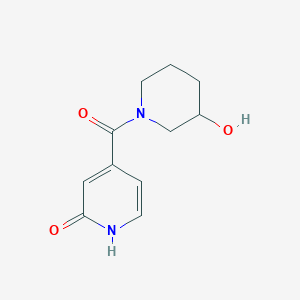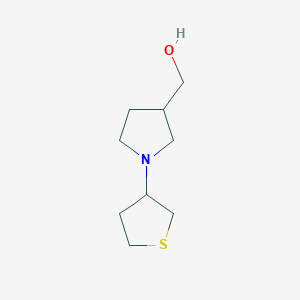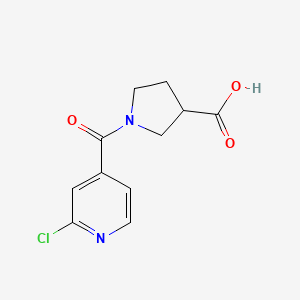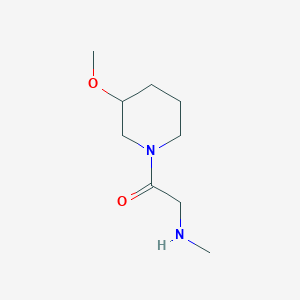
3-(Tetrahydropyran-4-ylmethyl)-benzoic acid
Overview
Description
3-(Tetrahydropyran-4-ylmethyl)-benzoic acid, also known as THPMA, is an organic compound with a wide range of applications in the scientific field. It is a derivative of benzoic acid, and is used in a variety of synthetic and medicinal processes. Its main uses are in the synthesis of pharmaceuticals, as an intermediate in organic synthesis, and as an inhibitor of enzymes. THPMA has been used in the field of medicinal chemistry for the synthesis of various drugs, and has also been used in the field of biochemistry for its ability to inhibit enzymes. It has been studied extensively in the fields of biochemistry, medicinal chemistry, and organic synthesis, and its potential uses are vast.
Scientific Research Applications
3-(Tetrahydropyran-4-ylmethyl)-benzoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, as an intermediate in organic synthesis, and as an inhibitor of enzymes. In the field of medicinal chemistry, this compound has been used in the synthesis of various drugs, such as anticonvulsants, antipsychotics, and anti-inflammatory agents. In the field of biochemistry, this compound has been used as an inhibitor of enzymes, such as cytochrome P450 and epoxide hydrolases. In the field of organic synthesis, this compound has been used as an intermediate in the synthesis of other molecules, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(Tetrahydropyran-4-ylmethyl)-benzoic acid is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450 and epoxide hydrolases. This inhibition is thought to be due to the presence of the tetrahydropyran ring in the molecule, which is believed to bind to the active sites of the enzymes, thus preventing them from functioning properly. Additionally, this compound is thought to have an effect on the conformation of proteins, which may also contribute to its inhibitory effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is known to have an inhibitory effect on enzymes, such as cytochrome P450 and epoxide hydrolases. This inhibition is thought to be due to the presence of the tetrahydropyran ring in the molecule, which is believed to bind to the active sites of the enzymes, thus preventing them from functioning properly. Additionally, this compound is thought to have an effect on the conformation of proteins, which may also contribute to its inhibitory effect.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(Tetrahydropyran-4-ylmethyl)-benzoic acid in laboratory experiments is its ability to inhibit enzymes, such as cytochrome P450 and epoxide hydrolases. This inhibition can be used to study the effects of these enzymes on various biochemical and physiological processes. Additionally, this compound can be used as an intermediate in the synthesis of other molecules, such as polymers and dyes. However, there are some limitations to using this compound in laboratory experiments. For example, the reaction time can be quite long, and the reaction conditions can be difficult to control. Additionally, the presence of the tetrahydropyran ring in the molecule can lead to unwanted side reactions.
Future Directions
There are a number of potential future directions for the use of 3-(Tetrahydropyran-4-ylmethyl)-benzoic acid. For example, further research could be conducted into the mechanism of action of this compound, and how it interacts with other molecules in the body. Additionally, further research could be conducted into the use of this compound as an inhibitor of enzymes, and how this inhibition can be used to study the effects of these enzymes on various biochemical and physiological processes. Additionally, further research could be conducted into the use of this compound as an intermediate in the synthesis of other molecules, such as polymers and dyes. Finally, further research could be conducted into the safety and toxicity of this compound, and how it could be used in various medical applications.
properties
IUPAC Name |
3-(oxan-4-ylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(15)12-3-1-2-11(9-12)8-10-4-6-16-7-5-10/h1-3,9-10H,4-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOVYUOJMASBGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2-Chloropyridin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1474564.png)











